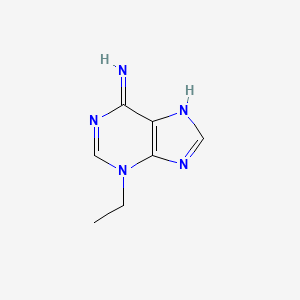
Pigment Yellow 110
Descripción general
Descripción
Pigment Yellow 110, also known as Isoindolinone Yellow, is a high opacity pigment with excellent resistance to light, weather, heat, and migration . It is extensively used in various applications such as decorative water-based paints, industrial paints, coil coatings, powder coatings, decorative solvent-based paints, OEM paints, textile printings, offset inks, NC inks, UV inks, and various types of plastics .
Synthesis Analysis
The synthesis of this compound involves dispersion polymerization and miniemulsion polymerization methods . Crude this compound particles and Span80 are suspended into ethanol by dispersion method to obtain a product, which is subsequently coated with styrene through a mini-emulsion polymerization procedure .
Molecular Structure Analysis
The crystal structure of this compound has been determined from X-ray Powder Diffraction (XRPD) data . The α- and β-forms of this compound crystallize in P ¯1 P 1 ‾ and P 2 1 / c, respectively, with the this compound molecule occupying a center of symmetry in both forms . Both polymorphs are layered structures consisting of infinite chains of hydrogen-bonded molecules .
Chemical Reactions Analysis
This compound has been modified for use in electrophoretic displays . This involves coating the pigment with styrene through a miniemulsion polymerization procedure .
Physical And Chemical Properties Analysis
This compound is a yellow powder with a reddish shade . It has a density of 1.79 g/cm³, a specific surface area of 28.6 m²/g, and an oil absorption of 45.6 ml/100g . It has excellent light fastness, heat resistance up to 300°C, and good resistance to various substances including acid, alkali, alcohol, ester, benzene, and ketone .
Aplicaciones Científicas De Investigación
1. Dispersion and Wetting Properties
Pigment Yellow 110, known chemically as Isoindolinone yellow pigment (C22H6Cl8N4O2), is studied for its dispersibility, which is crucial for achieving maximum tinctorial strength in applications. This pigment's dispersion is influenced by factors like surfactants with various Hydrophilic Lipophilic Balance (HLB) values and the combination with different wetting agents (Nagose, Rose, & Joshi, 2019).
2. Application in Electrophoretic Displays
Research has been conducted on the encapsulation of this compound (PY110) for use in electrophoretic displays. The study found that polystyrene-coated PY-110 particles exhibited desirable properties like narrow particle size distribution and regular spherical shape, contributing to better display contrast and response behavior (Han, Li, Feng, & Zhang, 2014).
3. Pigment Synthesis and Crystallization
This compound, along with other pigments like Pigment Yellow 180, has been studied for its synthesis and crystallization properties. These pigments, widely used in industries like ink, paint, and plastics, exhibit qualities like heat resistance and enhanced dispersibility (Kim, Kim, Yang, Lee, Jin, & Park, 2015).
4. Use in Paint Systems
A study on vat dyes and anthraquinone intermediates, including this compound, explored their application in paint systems. The research evaluated their lightfastness, durability, and bleed properties, noting that this compound possesses excellent tinctorial properties, although it doesn't meet all criteria for automotive quality pigments (Thetford & Chorlton, 2004).
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
Pigment Yellow 110 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound is known to interact with various enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound has been observed to bind with certain proteins, influencing their structural conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In fibroblast cells, the compound has been shown to enhance cell proliferation and collagen synthesis, promoting wound healing. In neuronal cells, this compound influences cell signaling pathways, particularly those related to neuroprotection and synaptic plasticity. The compound also affects gene expression, upregulating genes associated with antioxidant defense and downregulating pro-inflammatory genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and receptors, modulating their activity. The compound acts as an enzyme inhibitor for certain kinases, thereby affecting phosphorylation cascades involved in cell signaling. Additionally, this compound influences gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits high stability, maintaining its biochemical properties over extended periods. Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy. Long-term studies have shown that this compound can induce sustained changes in cellular function, such as enhanced antioxidant capacity and reduced inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced tissue regeneration and reduced oxidative stress. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with specific dosages required to achieve optimal therapeutic outcomes without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized primarily through phase I and phase II reactions, involving enzymes such as cytochrome P450 and glutathione S-transferase. These metabolic processes influence the compound’s bioavailability and clearance, affecting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and efflux. Additionally, this compound binds to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various organelles, including mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications direct this compound to specific compartments, influencing its biochemical properties and cellular effects .
Propiedades
IUPAC Name |
4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H6Cl8N4O2/c23-11-7-9(13(25)17(29)15(11)27)21(35)33-19(7)31-5-1-2-6(4-3-5)32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24/h1-4H,(H,31,33,35)(H,32,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFIXNBFUBOBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H6Cl8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052219 | |
| Record name | 3,3'-(1,4-Phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; [BASF MSDS] | |
| Record name | C.I. Pigment Yellow 110 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20390 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
5590-18-1 | |
| Record name | Pigment Yellow 110 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5590-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Yellow 110 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005590181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Isoindol-1-one, 3,3'-(1,4-phenylenedinitrilo)bis[4,5,6,7-tetrachloro-2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-(1,4-Phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(1,4-phenylenediimino)bis[4,5,6,7-tetrachloro-1H-isoindol-1-one] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT YELLOW 110 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64U4JIR8EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the modification of Pigment Yellow 110 with styrene impact its performance in electrophoretic displays?
A2: Encapsulating modified this compound with styrene through dispersion and mini-emulsion polymerization techniques enhances its suitability for electrophoretic displays. [] This modification results in composite particles (PS/PY110-S) that exhibit improved dispersion stability and electrophoretic mobility. Consequently, incorporating these modified particles in a yellow-white dual-color electrophoretic display cell significantly enhances the contrast ratio, achieving a value of 1.58. [] This improvement highlights the effectiveness of styrene encapsulation in optimizing this compound for advanced display technologies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B1436529.png)
![7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436531.png)
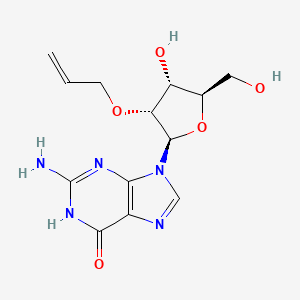
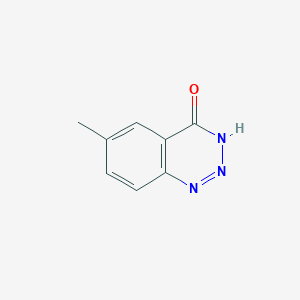
![2-[(isopropylamino)methyl]quinazolin-4(3H)-one](/img/structure/B1436538.png)
![7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436539.png)
![Cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate](/img/structure/B1436540.png)
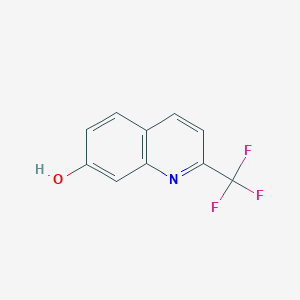
![5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole](/img/structure/B1436542.png)
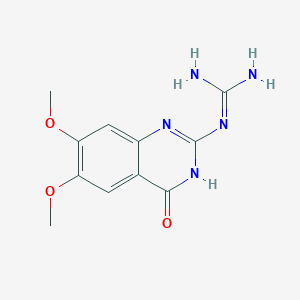
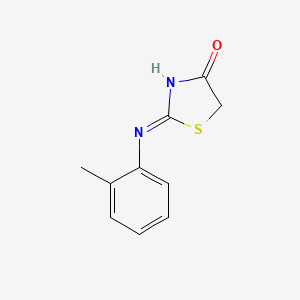
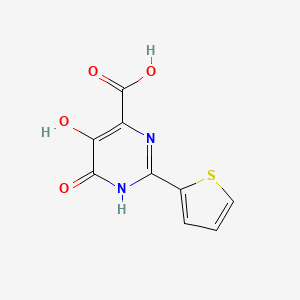
![2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1436548.png)
